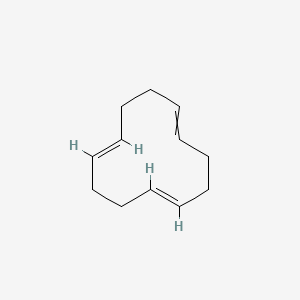

1,5,9-CYCLODODECATRIENE

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

676-22-2 |

|---|---|

Molekularformel |

C12H18 |

Molekulargewicht |

162.27 g/mol |

IUPAC-Name |

(5E,9E)-cyclododeca-1,5,9-triene |

InChI |

InChI=1S/C12H18/c1-2-4-6-8-10-12-11-9-7-5-3-1/h1-2,7-10H,3-6,11-12H2/b2-1+,9-7+,10-8? |

InChI-Schlüssel |

ZOLLIQAKMYWTBR-MBKAWSJDSA-N |

SMILES |

C1CC=CCCC=CCCC=C1 |

Isomerische SMILES |

C1C=CCC/C=C/CC/C=C/C1 |

Kanonische SMILES |

C1CC=CCCC=CCCC=C1 |

Siedepunkt |

447.8 °F at 760 mmHg (USCG, 1999) 240 °C at 101.3 kPa |

Color/Form |

Colorless Liquid |

Dichte |

0.8925 (USCG, 1999) - Less dense than water; will float 0.89 at 20 °C/20 °C Density: 0.84 g/cu cm at 100 °C |

Flammpunkt |

160 °F (USCG, 1999) 71 °C 88 °C closed cup |

melting_point |

-0.4 °F (USCG, 1999) -17 °C |

Physikalische Beschreibung |

1,5,9-cyclododecatriene appears as a colorless liquid. Toxic by skin absorption and ingestion and irritating to skin and eyes. Used to make other chemicals. Colorless liquid; [CAMEO] Very faintly yellow clear liquid; [MSDSonline] |

Piktogramme |

Corrosive |

Dampfdruck |

0.08 [mmHg] |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 1,5,9-Cyclododecatriene Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of the isomers of 1,5,9-cyclododecatriene. The information is curated for researchers, scientists, and professionals in drug development who utilize these compounds in their work. This document summarizes key quantitative data, details experimental protocols for significant reactions, and provides visualizations of relevant chemical pathways.

Physical Properties

The isomers of this compound are colorless liquids or low-melting solids with a characteristic terpene-like odor.[1] Their physical properties, such as melting and boiling points, are significantly influenced by their stereochemistry. The all-trans isomer, (E,E,E)-1,5,9-cyclododecatriene, is a solid at room temperature, while the other major isomers are liquids.[1] All isomers are non-polar and are generally soluble in non-polar organic solvents.

Below is a summary of the key physical properties for the most common isomers of this compound.

| Isomer | IUPAC Name | CAS Number | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) |

| (E,E,E)- | (1E,5E,9E)-cyclododeca-1,5,9-triene | 676-22-2 | 33-35 | 237-238 | Not available |

| (E,E,Z)- | (1E,5E,9Z)-cyclododeca-1,5,9-triene | 706-31-0 | -18[2] | 231[2] | 0.89 at 25°C[2] |

| (E,Z,Z)- | (1E,5Z,9Z)-cyclododeca-1,5,9-triene | 2765-29-9 | -18[3] | 237-239[3] | 0.904 at 20°C[3] |

| (Z,Z,Z)- | (1Z,5Z,9Z)-cyclododeca-1,5,9-triene | 4736-48-5 | Data not available | Data not available | Data not available |

Chemical Properties and Reactions

The chemical reactivity of this compound isomers is characteristic of cyclic olefins. They readily undergo a variety of reactions, including hydrogenation, epoxidation, isomerization, and polymerization. These reactions are fundamental to the industrial applications of these compounds, particularly in the synthesis of polymers like Nylon-12 and flame retardants.[1]

Synthesis of this compound Isomers

The industrial synthesis of this compound involves the cyclotrimerization of butadiene. The stereochemistry of the resulting isomer is highly dependent on the catalyst system employed.[4]

-

Titanium-based catalysts , such as a combination of titanium tetrachloride and an organoaluminum co-catalyst, predominantly yield the (E,E,Z)- isomer.[1]

-

Nickel and chromium-based catalysts favor the formation of the all-trans or (E,E,E)- isomer.[4]

Key Chemical Reactions

The double bonds in the this compound ring are susceptible to a range of addition and transformation reactions.

Experimental Protocols

Hydrogenation of this compound

The selective hydrogenation of this compound to cyclododecene (B75492) is a critical step in the production of various industrial chemicals. The following is a generalized protocol based on common laboratory practices.

Objective: To selectively hydrogenate this compound to cyclododecene.

Materials:

-

This compound (CDT)

-

Palladium on alumina (B75360) (Pd/Al2O3) catalyst[5]

-

Solvent (e.g., n-decane)

-

High-pressure reactor (autoclave) equipped with a magnetic stirrer, gas inlet, sampling port, and temperature and pressure controls

-

Hydrogen gas source

-

Gas chromatograph (GC) for analysis

Procedure:

-

Reactor Setup: The high-pressure reactor is charged with a solution of this compound in a suitable solvent and the Pd/Al2O3 catalyst.

-

Purging: The reactor is sealed and purged several times with an inert gas (e.g., nitrogen or argon) to remove any air, followed by purging with hydrogen gas.

-

Reaction Conditions: The reactor is heated to the desired temperature (e.g., 70-140°C) and pressurized with hydrogen to the target pressure (e.g., up to 12 atm).[5] The reaction mixture is stirred vigorously to ensure good mass transfer.

-

Monitoring: The progress of the reaction is monitored by taking samples at regular intervals through the sampling port and analyzing them by gas chromatography to determine the conversion of CDT and the selectivity to cyclododecene and cyclododecane.[5]

-

Termination and Workup: Once the desired conversion is achieved, the reactor is cooled to room temperature and the hydrogen pressure is carefully released. The catalyst is removed by filtration, and the product mixture is purified by distillation.

Epoxidation of this compound

The epoxidation of this compound yields 1,2-epoxy-5,9-cyclododecadiene, a valuable intermediate for the synthesis of polymers and other fine chemicals.

Objective: To synthesize 1,2-epoxy-5,9-cyclododecadiene from this compound.

Materials:

-

This compound (CDT)

-

Hydrogen peroxide (H2O2)

-

Titanium-containing catalyst (e.g., Ti-MCM-41)[6]

-

Solvent (e.g., isopropanol (B130326) or acetonitrile)[6]

-

Glass reactor with a magnetic stirrer, condenser, and temperature control (e.g., oil bath)

-

Internal standard for GC analysis (e.g., ethylbenzene)

-

Gas chromatograph (GC) for analysis

Procedure:

-

Reaction Setup: A glass reactor is charged with this compound, the solvent, and an internal standard.[6]

-

Catalyst and Reagent Addition: The catalyst is added to the mixture, followed by the dropwise addition of hydrogen peroxide. The molar ratio of CDT to H2O2 is a critical parameter and is typically varied to optimize the reaction.[6]

-

Reaction Conditions: The reaction mixture is heated to the desired temperature (e.g., 60-90°C) and stirred.[6]

-

Monitoring: The reaction is monitored by taking aliquots at different time points, quenching the reaction, and analyzing the samples by GC to determine the conversion of CDT and the yield of the desired epoxide.[6]

-

Workup: After the reaction is complete, the catalyst is removed by filtration or centrifugation. The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by distillation.

Ring-Opening Metathesis Polymerization (ROMP) of this compound

ROMP is a powerful technique for the polymerization of cyclic olefins, leading to polymers with unique properties.

Objective: To polymerize this compound via Ring-Opening Metathesis Polymerization.

Materials:

-

This compound (CDT)

-

Grubbs' catalyst (e.g., first, second, or third generation)

-

Anhydrous, deoxygenated solvent (e.g., dichloromethane (B109758) or toluene)

-

Schlenk line or glovebox for inert atmosphere operations

-

Polymer precipitation solvent (e.g., methanol)

Procedure:

-

Monomer and Solvent Preparation: The this compound monomer and the solvent are purified and degassed to remove any impurities and oxygen that could deactivate the catalyst.

-

Reaction Setup: The reaction is typically carried out under an inert atmosphere (e.g., argon or nitrogen) in a Schlenk flask or a glovebox.

-

Initiation: A solution of the Grubbs' catalyst in the solvent is prepared and added to the monomer solution. The reaction is typically initiated at room temperature or slightly elevated temperatures.

-

Polymerization: The polymerization is allowed to proceed for a specific time, during which the viscosity of the solution increases.

-

Termination: The polymerization is terminated by adding a quenching agent, such as ethyl vinyl ether.

-

Isolation: The polymer is isolated by precipitating it in a non-solvent like methanol. The precipitated polymer is then collected by filtration, washed, and dried under vacuum.

References

- 1. Cyclododecatriene - Wikipedia [en.wikipedia.org]

- 2. TRANS,TRANS,CIS-1,5,9-CYCLODODECATRIENE | 706-31-0 [chemicalbook.com]

- 3. TRANS,CIS,CIS-1,5,9-CYCLODODECATRIENE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. This compound | C12H18 | CID 12668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

A Comprehensive Spectroscopic and Methodological Guide to trans,trans,cis-1,5,9-Cyclododecatriene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of trans,trans,cis-1,5,9-cyclododecatriene (ttc-CDT), a significant intermediate in industrial chemistry, notably as a precursor in the production of Nylon-12.[1] This document collates quantitative spectroscopic data, details the experimental protocols for its characterization, and illustrates key chemical processes through structured diagrams.

Spectroscopic Data

The following sections summarize the key spectroscopic data for trans,trans,cis-1,5,9-cyclododecatriene, presented in tabular format for clarity and comparative ease.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The data below was obtained in deuterated chloroform (B151607) (CDCl₃) at 400 MHz.[2]

Table 1: ¹H NMR Spectroscopic Data for trans,trans,cis-1,5,9-Cyclododecatriene

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 5.25 - 5.45 | m | 6H | Olefinic protons (-CH=CH-) |

| 2.00 - 2.15 | m | 12H | Allylic protons (-CH₂-CH=) |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The spectrum for ttc-CDT is characterized by absorptions corresponding to its alkene and alkane moieties.

Table 2: Key Infrared (IR) Absorption Bands for trans,trans,cis-1,5,9-Cyclododecatriene

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3020 | Medium | =C-H stretch (alkene) |

| 2925, 2850 | Strong | C-H stretch (alkane) |

| ~1670 | Medium | C=C stretch (alkene) |

| ~970 | Strong | C-H out-of-plane bend (trans C=C)[3] |

| ~720 | Strong | C-H out-of-plane bend (cis C=C)[3] |

Note: Specific peak positions can vary slightly based on the sampling method (e.g., liquid film, KBr pellet).[4]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of ttc-CDT results in fragmentation patterns that are characteristic of its cyclic hydrocarbon structure.

Table 3: Major Mass Spectrometry Fragments (EI-MS) for trans,trans,cis-1,5,9-Cyclododecatriene

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |

| 162 | ~30 | Molecular Ion [M]⁺ |

| 107 | ~40 | [C₈H₁₁]⁺ |

| 93 | ~55 | [C₇H₉]⁺ |

| 81 | ~100 | [C₆H₉]⁺ (Base Peak) |

| 67 | ~85 | [C₅H₇]⁺ |

| 54 | ~70 | [C₄H₆]⁺ |

Source: Data compiled from the NIST Mass Spectrometry Data Center.[5]

Experimental Protocols

Detailed and reproducible methodologies are critical in scientific research. The following protocols outline standard procedures for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is designed for the structural characterization of ttc-CDT using high-resolution NMR.

-

Sample Preparation : Dissolve approximately 10-20 mg of purified trans,trans,cis-1,5,9-cyclododecatriene in 0.6-0.7 mL of deuterated chloroform (CDCl₃). For quantitative analysis, an internal standard such as tetramethylsilane (B1202638) (TMS) may be added.

-

Instrumentation : Utilize a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.

-

Data Acquisition :

-

Tune and shim the instrument to ensure high magnetic field homogeneity.

-

Acquire a ¹H NMR spectrum with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

Use a spectral width appropriate for observing both olefinic and aliphatic protons (e.g., 0-10 ppm).

-

For ¹³C NMR, a wider spectral width (e.g., 0-200 ppm) and a greater number of scans are required due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing : Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform baseline correction. Integrate the signals in the ¹H spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

This procedure details the acquisition of an IR spectrum using the Attenuated Total Reflectance (ATR) technique, which is suitable for liquid samples.

-

Sample Preparation : Place a single drop of neat trans,trans,cis-1,5,9-cyclododecatriene directly onto the crystal surface of the ATR accessory. Ensure the crystal is clean before application.

-

Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition :

-

Record a background spectrum of the clean, empty ATR crystal.

-

Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Processing : The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to separate ttc-CDT from impurities and to obtain its mass spectrum.[6]

-

Sample Preparation : Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as hexane (B92381) or dichloromethane.

-

Instrumentation : Utilize a GC system coupled to a mass spectrometer (e.g., a quadrupole or ion trap analyzer). A non-polar capillary column (e.g., DB-5ms) is typically used for hydrocarbon separation.

-

Data Acquisition :

-

GC Method : Inject a small volume (e.g., 1 µL) of the sample solution. Use a temperature program to separate the components, for example, starting at 50°C and ramping to 250°C at a rate of 10°C/min.

-

MS Method : Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV. Scan a mass range of m/z 40-400.

-

-

Data Processing : The resulting chromatogram will show peaks corresponding to the separated compounds. The mass spectrum of the peak corresponding to ttc-CDT can be extracted and analyzed for its molecular weight and fragmentation pattern.

Visualized Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of key processes related to trans,trans,cis-1,5,9-cyclododecatriene.

Synthesis Pathway

The industrial synthesis of ttc-CDT is achieved through the cyclotrimerization of butadiene, a process catalyzed by titanium-based systems.[1] This reaction is highly selective for the trans,trans,cis isomer.[7]

Caption: Synthesis of ttc-CDT via catalytic cyclotrimerization of butadiene.

Spectroscopic Characterization Workflow

The structural confirmation of a chemical entity like ttc-CDT follows a logical workflow, integrating multiple spectroscopic techniques to build a complete picture of its molecular identity.

Caption: General workflow for the spectroscopic characterization of ttc-CDT.

References

- 1. Cyclododecatriene - Wikipedia [en.wikipedia.org]

- 2. TRANS,TRANS,CIS-1,5,9-CYCLODODECATRIENE(706-31-0) 1H NMR spectrum [chemicalbook.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. 1,5,9-Cyclododecatriene [webbook.nist.gov]

- 5. This compound [webbook.nist.gov]

- 6. TRANS, TRANS, CIS-1,5,9-cyclododecatriene - analysis - Analytice [analytice.com]

- 7. pubs.acs.org [pubs.acs.org]

The Core Mechanism of Butadiene Cyclotrimerization to 1,5,9-Cyclododecatriene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclotrimerization of 1,3-butadiene (B125203) to 1,5,9-cyclododecatriene (CDT) is a cornerstone of industrial chemistry, providing a key intermediate for the synthesis of polymers like Nylon-12, as well as fragrances and flame retardants.[1][2] This technical guide delves into the core mechanisms of this catalytic process, with a particular focus on the well-established titanium- and nickel-based catalyst systems. It provides a comprehensive overview of the catalytic cycles, quantitative data on catalyst performance, and detailed experimental protocols for key synthetic procedures. The intricate signaling pathways of the catalytic mechanisms are visualized through detailed diagrams to facilitate a deeper understanding of the molecular transformations.

Introduction

The selective trimerization of butadiene to form the 12-membered ring of this compound is a remarkable feat of catalysis, overcoming the entropic challenge of bringing three monomer units together in a specific orientation. The stereochemistry of the resulting CDT isomers, namely the cis,trans,trans-(ctt), all-trans-(ttt), and cis,cis,trans-(cct) forms, is highly dependent on the choice of catalyst.[3][4] Titanium-based catalysts, typically involving TiCl₄ and an organoaluminum co-catalyst, are renowned for producing the cis,trans,trans-isomer with high selectivity.[2][4][5] In contrast, nickel-based systems tend to yield the all-trans-isomer.[3] Understanding the underlying mechanisms of these catalyst systems is crucial for optimizing reaction conditions, improving catalyst efficiency, and developing novel catalytic processes.

Catalytic Mechanisms

The cyclotrimerization of butadiene is generally understood to proceed via a series of coordination, oxidative coupling, insertion, and reductive elimination steps around a central transition metal. The nature of the metal and its ligand sphere dictates the stereochemical outcome of the reaction.

Titanium-Based Catalysis

The active species in titanium-catalyzed cyclotrimerization is a low-valent titanium complex, typically Ti(II), which is generated in situ by the reduction of a Ti(IV) precursor, such as TiCl₄, by an organoaluminum compound like ethylaluminum sesquichloride (EASC).[1][2] The proposed catalytic cycle is initiated by the coordination of butadiene molecules to the titanium center.

The generally accepted mechanism involves the following key steps:

-

Catalyst Activation: Reduction of the Ti(IV) precursor to the active Ti(II) species by the organoaluminum co-catalyst.

-

Butadiene Coordination: Sequential coordination of three butadiene molecules to the Ti(II) center.

-

Oxidative Coupling and Ring Formation: The coordinated butadiene molecules undergo a series of coupling reactions to form a C12 intermediate metallacycle.

-

Reductive Elimination: The this compound product is released from the titanium center through reductive elimination, regenerating the active Ti(II) catalyst for the next cycle.[1][2]

Nickel-Based Catalysis

In the case of nickel-catalyzed cyclotrimerization, the active species is typically a Ni(0) complex. The reaction is believed to proceed through the formation of a bis(allyl)nickel intermediate.

A plausible mechanism involves these steps:

-

Ligand Exchange: Butadiene molecules displace other ligands on a Ni(0) precursor.

-

Oxidative Coupling: Two butadiene molecules oxidatively couple on the nickel center to form a C8-bis(π-allyl)nickel complex.

-

Butadiene Insertion: A third butadiene molecule inserts into one of the nickel-allyl bonds, forming a C12-bis(π-allyl)nickel intermediate.

-

Reductive Elimination: The C12 chain undergoes reductive elimination to release this compound (typically the all-trans isomer) and regenerate the Ni(0) catalyst.

Quantitative Data Presentation

The performance of various catalyst systems for butadiene cyclotrimerization is summarized in the following tables.

Table 1: Performance of Titanium-Based Catalysts

| Catalyst System | Co-catalyst | Al/Ti Ratio | Temp. (°C) | Butadiene Conversion (%) | CDT Selectivity (%) | Major Isomer | Reference |

| TiCl₄ | Et₂AlCl | - | 40 | - | 80-90 | ctt | [2] |

| TiCl₄ | Et₃Al₂Cl₃ | - | - | >95 | 87.2 | ctt | [6] |

| Titanium Complex 1c | Et₃Al₂Cl₃ | - | 45 | 99.8 | 95.0 | - | [7] |

| Titanium Complex 1f | Et₃Al₂Cl₃ | - | 45 | 99.8 | 93.2 | - | [7] |

| Cat. 2 | EASC | 50 | 50 | 91 | 93 (Yield) | ctt | [2][5] |

Table 2: Performance of Nickel-Based Catalysts

| Catalyst System | Ligand/Additive | Temp. (°C) | Butadiene Conversion (%) | CDT Selectivity (%) | Major Isomer | Reference |

| Ni(0) | - | - | - | - | ttt | [3] |

| Ni(acac)₂/Et₂Al(OEt) | P(O-o-tolyl)₃ | 80 | >90 | >90 | ttt | [4] |

| Ni(cod)₂ | IPr | 40 | - | - | - | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis of this compound.

General Procedure for Titanium-Catalyzed Cyclotrimerization

This protocol is a representative example based on literature procedures.[2][7]

Materials:

-

Titanium tetrachloride (TiCl₄)

-

Ethylaluminum sesquichloride (Et₃Al₂Cl₃ or EASC)

-

1,3-Butadiene

-

Anhydrous toluene (B28343) (solvent)

-

Methanol (B129727)/sodium methoxide (B1231860) solution (quenching agent)

-

High-purity nitrogen or argon

Equipment:

-

Schlenk-type glassware or a pressure reactor

-

Magnetic stirrer and heating mantle/oil bath

-

Syringes and cannulas for inert atmosphere transfers

-

Gas chromatograph (GC) for product analysis

Procedure:

-

Reactor Preparation: A 250 mL pressure reactor is thoroughly dried and purged with high-purity nitrogen.

-

Solvent and Catalyst Addition: 20 mL of anhydrous toluene is added to the reactor. Under a nitrogen atmosphere, the titanium complex catalyst (e.g., 1.5 mmol) and the co-catalyst, ethylaluminum sesquichloride (e.g., 24 mmol), are successively added.

-

Reaction Initiation: The reactor is heated to the desired temperature (e.g., 60°C) with stirring (e.g., 500 rpm). Liquid 1,3-butadiene (e.g., 3 mol) is then introduced, and the internal pressure is maintained at a specific level (e.g., 1 atm).

-

Reaction Monitoring: The reaction is allowed to proceed for a set time (e.g., 5 hours). The progress can be monitored by taking aliquots and analyzing them by GC.

-

Quenching: After the reaction is complete, the catalyst is deactivated by adding a quenching agent, such as 4 mL of a 28% sodium methoxide in methanol solution.

-

Product Analysis: The composition of the gas phase and the reaction mixture is analyzed by gas chromatography to determine the conversion of 1,3-butadiene and the selectivity for this compound and other byproducts like 1,5-cyclooctadiene (B75094) (COD) and 4-vinylcyclohexene (B86511) (VCH).[7]

-

Product Isolation: The product mixture is filtered, and the filtrate is concentrated under vacuum to yield the crude this compound. Further purification can be achieved by distillation.

Product Characterization

The synthesized this compound and byproducts are typically characterized by the following analytical techniques:

-

Gas Chromatography (GC): Used to determine the purity of the product and the relative amounts of different isomers and byproducts.[3][7]

-

Gas Chromatography-Mass Spectrometry (GC-MS): To identify the molecular weight and fragmentation patterns of the products, confirming their identity.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, allowing for the unambiguous identification of the different CDT isomers.[2]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify the characteristic functional groups present in the product molecules.[2]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Highly Selective Synthesis of ctt-1,5,9-Cyclododecatriene from 1,3-Butadiene via Nitrogen-Ligand-Supported Titanium Catalysts: Experimental Optimization and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C12H18 | CID 12668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. US8168841B2 - Process for preparing cyclododecatriene - Google Patents [patents.google.com]

- 7. CN105693455A - Synthetic method for this compound - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide to the Conformational Analysis of 1,5,9-Cyclododecatriene Stereoisomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the conformational analysis of the four primary stereoisomers of 1,5,9-cyclododecatriene: trans,trans,trans (ttt), cis,trans,trans (ctt), cis,cis,trans (cct), and cis,cis,cis (ccc). These medium-sized ring compounds are of significant interest in synthetic chemistry and drug development due to their flexible yet constrained structures. Understanding their conformational preferences is crucial for predicting their reactivity, designing derivatives with specific three-dimensional orientations, and elucidating their interactions with biological targets.

Stereoisomers of this compound

This compound (CDT) is a cyclic triene with the chemical formula C₁₂H₁₈. The arrangement of the double bonds gives rise to four distinct stereoisomers, each with unique conformational properties.

| Stereoisomer | Common Name | CAS Number | Key Features |

| (E,E,E)-1,5,9-Cyclododecatriene | trans,trans,trans-CDT (ttt-CDT) | 676-22-2 | Highest symmetry; exists as a stable crystalline solid at room temperature. |

| (Z,E,E)-1,5,9-Cyclododecatriene | cis,trans,trans-CDT (ctt-CDT) | 706-31-0 | A key industrial intermediate, particularly in the synthesis of polymers. |

| (Z,Z,E)-1,5,9-Cyclododecatriene | cis,cis,trans-CDT (cct-CDT) | 2765-29-9 | Less common isomer; its conformational landscape is influenced by the presence of two cis double bonds. |

| (Z,Z,Z)-1,5,9-Cyclododecatriene | cis,cis,cis-CDT (ccc-CDT) | 4904-61-4 | Possesses a highly flexible and dynamic ring system. |

Conformational Analysis of Stereoisomers

The conformational landscapes of the CDT stereoisomers have been investigated using a combination of experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, and computational methods.

cis,cis,cis-1,5,9-Cyclododecatriene (ccc-CDT)

The conformational properties of ccc-CDT have been elucidated through dynamic NMR spectroscopy and empirical force field calculations. The molecule exists as a mixture of rapidly interconverting conformers.

Quantitative Data:

| Parameter | Value | Method |

| Free Energy of Activation (ΔG‡) for Ring Inversion | ~7.5 kcal/mol | Dynamic ¹H NMR |

| Predominant Conformation | Twisted crown-like | Empirical Force Field Calculations |

cis,trans,trans-1,5,9-Cyclododecatriene (ctt-CDT)

The conformational analysis of ctt-CDT has been indirectly studied through the structural determination of its bromination products.[1] X-ray crystallography and advanced NMR techniques have been employed to determine the solution and solid-state conformations of these derivatives, providing insights into the preferred conformations of the parent triene.[1]

Inferred Conformational Preferences:

The ctt-CDT ring system demonstrates significant flexibility, adopting conformations that minimize transannular strain. The presence of both cis and trans double bonds leads to a complex potential energy surface with multiple low-energy conformers.

Experimental Protocols

Dynamic Nuclear Magnetic Resonance (DNMR) Spectroscopy

DNMR is a powerful technique for studying the kinetics of conformational changes in flexible molecules like the CDT isomers.

General Protocol for ccc-CDT Analysis:

-

Sample Preparation: A solution of ccc-CDT is prepared in a suitable deuterated solvent (e.g., CDCl₃ or toluene-d₈) in a 5 mm NMR tube.

-

Spectra Acquisition: ¹H and ¹³C NMR spectra are acquired over a range of temperatures, typically from room temperature down to the solvent's freezing point.

-

Data Analysis: Changes in the lineshapes of the NMR signals with temperature are analyzed to determine the rates of conformational exchange. Coalescence temperatures (the temperature at which two exchanging signals merge into a single broad peak) are used to calculate the free energy of activation (ΔG‡) for the conformational process using the Eyring equation.

X-ray Crystallography

Single-crystal X-ray diffraction provides precise information about the solid-state conformation of a molecule. While challenging for the often-liquid CDT isomers themselves, this technique is invaluable for their crystalline derivatives.

General Protocol for Analysis of ctt-CDT Derivatives:

-

Crystallization: Single crystals of the CDT derivative are grown, typically by slow evaporation of a saturated solution or by vapor diffusion.

-

Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. Diffraction data are collected as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction pattern is used to determine the electron density map of the crystal, from which the atomic positions are determined. The structural model is then refined to best fit the experimental data.

Computational Methods

Computational chemistry plays a vital role in exploring the conformational space of CDT isomers and complementing experimental data.

Typical Workflow for Conformational Search:

-

Initial Structure Generation: A 3D model of the CDT isomer is built.

-

Conformational Search: A systematic or stochastic conformational search is performed using molecular mechanics force fields (e.g., MMFF, AMBER) to identify low-energy conformers.

-

Geometry Optimization and Energy Calculation: The identified conformers are then optimized at a higher level of theory (e.g., density functional theory - DFT) to obtain more accurate geometries and relative energies.

Visualizations

The following diagrams illustrate key concepts and workflows discussed in this guide.

References

The Genesis of a Macrocycle: An In-depth Technical Guide to the Discovery and Synthesis of 1,5,9-Cyclododecatriene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5,9-Cyclododecatriene (CDT), a 12-membered carbocyclic triene, stands as a cornerstone in industrial organic synthesis, primarily serving as a precursor to high-performance polymers like Nylon-12. Its discovery and the subsequent development of efficient synthetic routes represent a significant chapter in the history of organometallic catalysis. This technical guide provides a comprehensive overview of the discovery, historical development, and synthetic methodologies for this compound, with a focus on the core catalytic processes.

Historical Perspective: From Serendipity to Industrial Marvel

The story of this compound begins not with a targeted synthesis, but with a serendipitous discovery. In the early 1950s, while investigating the oligomerization of butadiene with nickel-based catalysts, H. W. B. Reed observed the formation of a C12 hydrocarbon as a minor byproduct.[1] However, it was the seminal work of Günther Wilke in the early 1960s that transformed this curiosity into a viable industrial process. Wilke's breakthrough was the application of a Ziegler-Natta type catalyst, specifically a combination of titanium tetrachloride (TiCl₄) and an organoaluminum compound, to the cyclotrimerization of butadiene.[1] This discovery paved the way for the selective and high-yield synthesis of this compound, which has been in commercial production since 1965.[1][2]

The Catalytic Core: Ziegler-Natta Systems

The synthesis of this compound is dominated by the use of Ziegler-Natta catalysts. These systems typically consist of a transition metal halide from Group IV-VIII and an organometallic co-catalyst from Groups I-III. For CDT synthesis, titanium-based catalysts are the most extensively studied and commercially employed.

Catalyst Composition and Isomer Control

The choice of the transition metal and the organoaluminum co-catalyst profoundly influences the yield and, critically, the isomeric distribution of the resulting this compound. Three primary isomers are of industrial interest: trans,trans,cis- (ttc), trans,trans,trans- (ttt), and cis,cis,trans- (cct).

-

Titanium-based catalysts , particularly the classic TiCl₄/organoaluminum system, are highly effective and can be tuned to favor the commercially valuable trans,trans,cis-1,5,9-cyclododecatriene.[3]

-

Nickel-based systems tend to produce the trans,trans,trans-isomer.[3]

-

Chromium-based catalysts have been shown to yield predominantly trans,trans,cis-1,5,9-cyclododecatriene.[3]

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of this compound using different Ziegler-Natta catalyst systems.

| Catalyst System | Co-catalyst | Temperature (°C) | Butadiene Conversion (%) | CDT Yield (%) | Isomer Distribution (ttc:ttt:cct) | Reference |

| TiCl₄ | Et₂AlCl | 40 | >90 | 80-90 | Predominantly ttc | [3] |

| TiCl₄ | Et₃Al₂Cl₃ | 54.6 | - | up to 100 (selectivity) | - | [1][4] |

| Nitrogen-Ligand Supported Ti | Sesquiethylaluminum chloride | 50 | >95 | 93 | Predominantly ctt | [3] |

| Nickel-based | - | - | - | - | Predominantly ttt | [3] |

| Chromium-based | - | - | - | - | Predominantly ttc | [3] |

Note: Data is compiled from various sources and represents typical or optimized conditions. Actual results may vary based on specific experimental parameters.

Experimental Protocols

The following provides a generalized experimental protocol for the synthesis of trans,trans,cis-1,5,9-cyclododecatriene using a titanium-based Ziegler-Natta catalyst.

Materials and Equipment:

-

Anhydrous toluene (B28343) (or other suitable inert solvent)

-

Titanium tetrachloride (TiCl₄)

-

Ethylaluminum sesquichloride (Et₃Al₂Cl₃) or other organoaluminum co-catalyst

-

High-purity 1,3-butadiene (B125203)

-

A pressure reactor equipped with a stirrer, temperature control, and inert gas inlet/outlet

-

Schlenk line or glovebox for handling air- and moisture-sensitive reagents

Catalyst Preparation (in situ):

-

Under a dry, inert atmosphere (e.g., nitrogen or argon), charge the reactor with anhydrous toluene.

-

Introduce the calculated amount of the organoaluminum co-catalyst (e.g., ethylaluminum sesquichloride) to the solvent.

-

Slowly add the titanium tetrachloride to the stirred solution at a controlled temperature (typically below 20°C) to form the active catalyst complex. The molar ratio of Al to Ti is a critical parameter and should be carefully controlled.[4]

Cyclotrimerization Reaction:

-

Pressurize the reactor with 1,3-butadiene to the desired pressure.

-

Maintain the reaction temperature within the optimal range (e.g., 40-80°C). The reaction is exothermic and may require cooling to maintain a stable temperature.[4]

-

Monitor the reaction progress by measuring butadiene consumption or product formation via gas chromatography (GC).

-

Upon completion, terminate the reaction by adding a quenching agent, such as a short-chain alcohol (e.g., methanol) or a dilute aqueous acid solution, to deactivate the catalyst.

Product Isolation and Purification:

-

Wash the reaction mixture with water to remove catalyst residues.

-

Separate the organic layer and dry it over a suitable drying agent (e.g., anhydrous magnesium sulfate).

-

Remove the solvent by distillation.

-

Fractionally distill the crude product under reduced pressure to isolate the this compound isomers. Further purification can be achieved by recrystallization (for the ttt-isomer) or preparative chromatography.

Reaction Mechanism and Signaling Pathway

The precise mechanism of butadiene cyclotrimerization with Ziegler-Natta catalysts is complex and still a subject of some debate.[1][2] However, a generally accepted pathway involves the formation of a low-valent titanium species as the active catalytic center.[3]

The proposed mechanism can be visualized as a catalytic cycle:

Figure 1: Proposed catalytic cycle for the synthesis of this compound.

The cycle begins with the reduction of the Ti(IV) precursor by the organoaluminum co-catalyst to generate a coordinatively unsaturated Ti(II) active species. Three molecules of butadiene then sequentially coordinate to the titanium center. This is followed by a key oxidative coupling and cyclization step, where the three butadiene units are linked to form the 12-membered ring, and the titanium is formally oxidized back to Ti(IV). Finally, the this compound product is released, regenerating the active Ti(II) catalyst for the next cycle.[3]

Experimental and Logical Workflow

The overall process for the synthesis and analysis of this compound can be summarized in the following workflow:

Figure 2: General experimental workflow for this compound synthesis.

Conclusion

The discovery and development of the synthesis of this compound is a testament to the power of organometallic catalysis. From its origins as an unexpected byproduct to its current status as a key industrial chemical, the journey of CDT has been driven by fundamental research into the reactivity of transition metal complexes. The Ziegler-Natta catalyst systems, particularly those based on titanium, provide a versatile and efficient means for the cyclotrimerization of butadiene, allowing for a degree of control over the isomeric composition of the final product. A thorough understanding of the historical context, the catalytic principles, and the experimental methodologies is crucial for researchers and professionals seeking to utilize and innovate upon this important chemical transformation.

References

Health and Safety Considerations for Handling 1,5,9-Cyclododecatriene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the health and safety considerations essential for the proper handling of 1,5,9-cyclododecatriene. It is intended to equip researchers, scientists, and professionals in drug development with the necessary knowledge to mitigate risks associated with the use of this compound in a laboratory and industrial setting.

Chemical and Physical Properties

This compound is a cyclic triene with several isomers, the most common being the cis,trans,trans-isomer and the all-trans-isomer.[1] These isomers are colorless liquids with a characteristic terpene-like odor.[2][3] Understanding the physical and chemical properties of this compound is fundamental to its safe handling.

| Property | Value | References |

| Molecular Formula | C₁₂H₁₈ | [2] |

| Molecular Weight | 162.27 g/mol | [2] |

| Appearance | Colorless liquid | [2][3] |

| Odor | Terpene-like | [2][3] |

| Boiling Point | 237-240 °C at 760 mmHg | [3][4] |

| Melting Point | -17 °C (trans,trans,cis) to 34 °C (all-trans) | [2][5] |

| Flash Point | 87 °C / 188.6 °F (closed cup) | [6] |

| Density | 0.89 g/mL at 20 °C | [3] |

| Vapor Density | 5.60 (Air = 1) | |

| Autoignition Temperature | 244 °C | [2][3] |

| Water Solubility | Insoluble (0.47 mg/L at 25 °C, estimated) | [3] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. It is a combustible liquid and can cause irritation to the skin, eyes, and respiratory tract.[7] Some sources also indicate that it may be fatal if swallowed and enters the airways.[3][8]

GHS Classification Summary:

| Hazard Class | Category | Hazard Statement | References |

| Flammable Liquids | 4 | H227: Combustible liquid | [6] |

| Acute Toxicity, Inhalation | 3 | H331: Toxic if inhaled | [6] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [8] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | [9] |

| Aspiration Hazard | 1 | H304: May be fatal if swallowed and enters airways | [3][8] |

| Hazardous to the Aquatic Environment, Acute Hazard | 1 | H400: Very toxic to aquatic life | [2] |

| Hazardous to the Aquatic Environment, Long-term Hazard | 1 | H410: Very toxic to aquatic life with long lasting effects | [2] |

Toxicological Data

Exposure to this compound can occur through inhalation, ingestion, and dermal contact.[2] The toxicological properties have not been fully investigated, but available data indicates moderate acute toxicity.[4]

| Test | Species | Route | Value | References |

| LD50 | Rat | Oral | 1780-2300 mg/kg | [1][2][3] |

| LD50 | Rat | Dermal | >3,600 mg/kg | [2] |

| LC50 | Rat | Inhalation | 7.5-8.9 mg/L for 6 hours | [1][2][3] |

Studies on guinea pig skin have shown that undiluted this compound is a strong irritant, causing significant erythema and edema.[2] In a study on rats, repeated inhalation exposure to 260 ppm caused minimal and reversible degeneration of the nasal olfactory epithelium.[10] No specific neurotoxicity was detected.[10] The no-observed-adverse-effect level (NOAEL) was determined to be 5 ppm based on a reduced rate of body weight gain at 50 ppm.[10]

Occupational Exposure Limits

Currently, no specific occupational exposure limits (OELs), such as a Permissible Exposure Limit (PEL) or Threshold Limit Value (TLV), have been established for this compound.[11] In the absence of specific limits, it is crucial to adhere to the principles of good industrial hygiene and to minimize exposure to the lowest reasonably practicable level.[11]

Experimental Protocols for Safe Handling and Emergency Response

Safe Handling Protocol

Adherence to a strict handling protocol is paramount to ensure the safety of laboratory personnel.

Emergency Response Protocol: Spill Cleanup

In the event of a spill, a prompt and appropriate response is crucial to prevent exposure and environmental contamination.

Spill Cleanup Methodology:

-

Evacuate and Alert: Immediately evacuate all personnel from the spill area and inform others of the situation.[11]

-

Assess the Situation: From a safe distance, assess the extent of the spill and any immediate dangers.

-

Personal Protective Equipment (PPE): Before attempting to clean the spill, don the appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, a lab coat or chemical-resistant suit, and a respirator if vapors are present.[8]

-

Eliminate Ignition Sources: Remove all sources of ignition from the area, as this compound is a combustible liquid.[11]

-

Ventilate: Ensure adequate ventilation in the area of the spill.[11]

-

Contain and Absorb: Contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth.[11]

-

Collect Waste: Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealable container for hazardous waste.[8]

-

Decontaminate: Clean the spill area thoroughly with soap and water.[11]

-

Disposal: Dispose of the contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[11]

First-Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

First-Aid Protocols:

-

Inhalation: If inhaled, move the individual to fresh air immediately.[4] If breathing has stopped, provide artificial respiration.[7] Seek medical attention.[4]

-

Skin Contact: In case of skin contact, immediately remove contaminated clothing.[11] Flush the affected skin with large amounts of soap and water for at least 15 minutes.[11] Seek medical attention if irritation persists.[4]

-

Eye Contact: If the substance enters the eyes, immediately flush with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally.[4] Seek immediate medical attention.[11]

-

Ingestion: If ingested, do NOT induce vomiting as there is a risk of aspiration.[3] If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water.[4] Seek immediate medical attention.[3]

Fire and Explosion Hazards

This compound is a combustible liquid.[7] Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[3][7]

-

Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.[7] Water may be used to cool fire-exposed containers.[7]

-

Fire-Fighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]

-

Hazardous Combustion Products: Burning may produce irritating and toxic gases, including carbon monoxide and carbon dioxide.[3][7]

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[11] Keep away from heat, sparks, open flames, and other ignition sources.[11] It is incompatible with strong oxidizing agents.[11]

-

Disposal: Dispose of this compound and any contaminated materials as hazardous waste in accordance with all applicable local, state, and federal regulations.[3][11]

Conclusion

While this compound is a valuable compound in research and industry, it presents several health and safety hazards that must be managed with care. A thorough understanding of its properties, potential health effects, and proper handling procedures is essential for all personnel working with this chemical. By implementing the protocols outlined in this guide, researchers and professionals can significantly minimize the risks and ensure a safe working environment.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. This compound | C12H18 | CID 12668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. westliberty.edu [westliberty.edu]

- 5. Cyclododecatriene - Wikipedia [en.wikipedia.org]

- 6. fishersci.com [fishersci.com]

- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 4904-61-4 Name: Cyclododeca-1,5,9-triene [xixisys.com]

- 9. This compound, (1E,5E,9Z)- | C12H18 | CID 6262774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Inhalation toxicity of cyclododecatriene in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. nj.gov [nj.gov]

A Technical Guide to the Solubility of 1,5,9-Cyclododecatriene in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,5,9-cyclododecatriene, a significant cyclic hydrocarbon in organic synthesis and material science. This document details its solubility in various common organic solvents, provides an experimental protocol for solubility determination, and presents a logical workflow for this process.

Core Concepts: Solubility of this compound

This compound (CDT) is a non-polar hydrocarbon, a characteristic that fundamentally governs its solubility.[1] Based on the principle of "like dissolves like," CDT is readily soluble in non-polar organic solvents while exhibiting very low solubility in polar solvents such as water.[1] Its large, twelve-carbon ring structure contributes significantly to its non-polar nature.

While specific quantitative solubility data in many organic solvents is not extensively documented in publicly available literature, its behavior can be reliably predicted based on its chemical properties. It is known to be soluble in benzene (B151609) and chloroform.[2]

Data Presentation: Quantitative and Qualitative Solubility

| Solvent | Chemical Formula | Polarity | Solubility at 20°C | Notes |

| Water | H₂O | High | 280 µg/L[2][3] | Very slightly soluble, consistent with its non-polar nature. |

| Hexane | C₆H₁₄ | Non-polar | Soluble/Miscible[1] | Expected to be highly soluble due to similar non-polar characteristics. |

| Toluene | C₇H₈ | Non-polar | Soluble/Miscible | Expected to be highly soluble. |

| Chloroform | CHCl₃ | Non-polar | Soluble/Miscible[1][2] | A commonly used solvent for non-polar compounds. |

| Benzene | C₆H₆ | Non-polar | Soluble[1][2] | Expected to be highly soluble. |

| Dichloromethane | CH₂Cl₂ | Low | Soluble/Miscible | Expected to be a good solvent for CDT. |

| Acetone | C₃H₆O | Polar Aprotic | Sparingly Soluble | Lower solubility is expected compared to non-polar solvents. |

| Ethanol (B145695) | C₂H₅OH | Polar Protic | Sparingly Soluble | The presence of a polar hydroxyl group limits solubility. |

| Methanol | CH₃OH | Polar Protic | Slightly Soluble | Higher polarity than ethanol further reduces solubility. |

| Ethyl Acetate | C₄H₈O₂ | Moderately Polar | Moderately Soluble | Expected to have some solvating power but less than non-polar solvents. |

Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination

The following protocol outlines a standard and reliable method for determining the solubility of this compound in an organic solvent at a specific temperature.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Glass vials with PTFE-lined screw caps

-

Analytical balance (accurate to ±0.1 mg)

-

Thermostatically controlled shaker bath or incubator

-

Syringes and syringe filters (PTFE, 0.22 µm)

-

Volumetric flasks and pipettes

-

Gas chromatograph with a flame ionization detector (GC-FID) or a calibrated UV-Vis spectrophotometer.

-

Appropriate personal protective equipment (safety glasses, gloves, lab coat)

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of glass vials. The excess solid/liquid phase should be clearly visible.

-

Accurately add a known volume or mass of the selected organic solvent to each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to shake for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. A preliminary kinetics study can determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand undisturbed in a temperature-controlled environment for at least 24 hours to allow for the separation of the undissolved solute.

-

-

Sampling:

-

Carefully withdraw an aliquot of the clear supernatant (the saturated solution) using a syringe.

-

Immediately pass the aliquot through a syringe filter to remove any undissolved microparticles. This step is crucial to avoid artificially high solubility measurements.

-

-

Analysis:

-

Accurately dilute the filtered aliquot with a known volume of the solvent.

-

Analyze the concentration of this compound in the diluted sample using a pre-calibrated analytical method such as GC-FID.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.

-

-

Calculation:

-

From the concentration of the diluted sample and the dilution factor, calculate the concentration of the saturated solution. This value represents the solubility of this compound in the solvent at the specified temperature.

-

-

Data Reporting:

-

Report the solubility in appropriate units, such as g/100 mL, mol/L, or mg/mL, along with the temperature of the measurement.

-

Perform the experiment in triplicate to ensure the reproducibility of the results.

-

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

Caption: Workflow for the experimental determination of solubility.

References

An In-depth Technical Guide to the Stability and Storage of 1,5,9-Cyclododecatriene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5,9-Cyclododecatriene (CDT), a cyclic triene, is a versatile intermediate in the synthesis of various commercially important chemicals, including flame retardants, polyamides like Nylon-12, and dodecanedioic acid. The stability of CDT is a critical factor that influences its handling, storage, and utility in synthetic processes. This technical guide provides a comprehensive overview of the stability and optimal storage conditions for this compound, with a focus on preventing degradation through oxidation and isomerization.

General Stability Profile

This compound is a colorless liquid that is generally stable under recommended storage conditions.[1] However, its unsaturated nature makes it susceptible to degradation over time, primarily through oxidation and isomerization.[2][3] Key factors influencing its stability include exposure to air (oxygen), heat, light, and incompatible materials.

Key Stability Concerns:

-

Oxidation: Exposure to air can lead to the formation of peroxides and other oxidation products, such as epoxycyclododecadiene and cyclododecatryl hydroperoxide.[1] This process can be autocatalytic, meaning the degradation products can accelerate further degradation.[1]

-

Isomerization: The different isomers of this compound can undergo rearrangement, particularly under the influence of heat or catalysts.[2][3]

-

Polymerization: In the presence of certain catalysts or initiators, exothermic addition polymerization can occur.

Recommended Storage Conditions

To ensure the long-term stability and purity of this compound, the following storage conditions are recommended based on safety data sheets and industry best practices:

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place.[1] | Minimizes the rate of potential degradation reactions, including oxidation and isomerization. |

| Atmosphere | Store under an inert gas (e.g., nitrogen or argon).[2] | Prevents contact with atmospheric oxygen, thereby inhibiting oxidation and peroxide formation. |

| Container | Tightly closed containers made of stainless steel or aluminum. | Prevents contamination and exposure to air and moisture. Stainless steel and aluminum are non-reactive materials. |

| Light Exposure | Protect from light. | Light can promote photochemical degradation reactions. |

| Ignition Sources | Keep away from heat, sparks, and open flames.[1] | This compound is a flammable liquid.[4] |

| Additives | Addition of an inhibitor, such as p-tert-butylcatechol (30-50 mg/L), is recommended if the material is not for immediate use.[2] | Inhibitors are added to prevent the formation of peroxides during storage. |

Degradation Pathways and Mechanisms

The primary degradation pathways for this compound are autoxidation and isomerization.

Autoxidation

Autoxidation is a free-radical chain reaction involving the reaction of the olefin with atmospheric oxygen. The process can be initiated by heat, light, or the presence of metal ions. The general mechanism involves three stages: initiation, propagation, and termination. For this compound, this leads to the formation of hydroperoxides, which can further react to form epoxides and other oxygenated derivatives.[1]

A study on the uncatalyzed oxidation of this compound with molecular oxygen demonstrated that the reaction is strongly autocatalytic, yielding epoxycyclododecadiene and cyclododecatryl hydroperoxide as the main oxidation products.[1] The kinetics of this process were found to follow a first-order autocatalytic rate equation.[1]

Below is a simplified logical flow for the handling of this compound to minimize autoxidation.

Caption: Logical workflow for handling this compound to prevent oxidation.

Isomerization

The following diagram illustrates the potential for isomerization between the different forms of this compound.

Caption: Potential isomerization pathways of this compound isomers.

Experimental Protocols for Stability Assessment

Assessing the stability of this compound involves monitoring its purity and the formation of degradation products over time under various conditions.

Accelerated Stability Testing

Accelerated stability testing exposes the substance to elevated stress conditions to predict its shelf-life more quickly.[5]

Protocol Outline:

-

Sample Preparation: Place aliquots of this compound (with and without a stabilizer) in sealed vials made of the intended storage material (e.g., stainless steel or aluminum).

-

Storage Conditions: Store the vials at elevated temperatures (e.g., 40 °C, 50 °C, 60 °C) and controlled humidity (e.g., 75% RH).[6] Include a condition with exposure to a standardized light source to assess photostability.

-

Time Points: Withdraw samples at predetermined intervals (e.g., 0, 1, 3, and 6 months).[6]

-

Analysis: Analyze the samples at each time point for:

-

Purity: Using gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).

-

Degradation Products: Identification and quantification of impurities using GC-MS.

-

Peroxide Value: Titrimetric or colorimetric methods to determine the concentration of peroxides.

-

Appearance: Visual inspection for any changes in color or clarity.

-

-

Data Analysis: Use the data to determine the degradation kinetics and extrapolate the shelf-life under recommended storage conditions using the Arrhenius equation.[5]

Long-Term Stability Testing

Long-term stability studies are conducted under the recommended storage conditions to establish the re-test period or shelf life.[6]

Protocol Outline:

-

Sample Preparation: Prepare samples as described for accelerated stability testing.

-

Storage Conditions: Store the samples at the recommended long-term storage conditions (e.g., 25 °C/60% RH or 30 °C/65% RH).[6]

-

Time Points: Test samples at regular intervals, such as every 3 months for the first year, every 6 months for the second year, and annually thereafter.[6]

-

Analysis: Perform the same analyses as described for accelerated stability testing.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary method for assessing the purity of this compound and identifying and quantifying any volatile degradation products or isomers.[2] A typical method would involve a non-polar capillary column and a temperature program to separate the components, followed by mass spectrometric detection for identification.

High-Performance Liquid Chromatography (HPLC): HPLC can also be used for purity assessment, particularly for the separation of different isomers. A reverse-phase C18 column with a mobile phase of acetonitrile (B52724) and water is a common starting point.[7]

Conclusion

The stability of this compound is crucial for its successful application in research and industry. By understanding its degradation pathways, particularly oxidation and isomerization, and implementing appropriate storage and handling procedures, its quality and purity can be maintained. The use of an inert atmosphere, appropriate container materials, and the addition of stabilizers are key to preventing degradation. Regular monitoring of purity and peroxide formation through established analytical methods is recommended to ensure the material remains fit for its intended purpose.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. Technical Synthesis of this compound Revisited: Surprising Byproducts from a Venerable Industrial Process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. books.rsc.org [books.rsc.org]

- 6. ema.europa.eu [ema.europa.eu]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of Laurolactam from 1,5,9-Cyclododecatriene

Audience: Researchers, scientists, and drug development professionals.

Introduction: Laurolactam (B145868) is the monomeric precursor for the engineering plastic Polyamide 12 (Nylon-12), a high-performance polymer valued for its excellent mechanical properties, chemical resistance, and low moisture absorption. The industrial synthesis of laurolactam is a multi-step process that begins with the cyclotrimerization of butadiene to form 1,5,9-cyclododecatriene (CDT). This document provides detailed protocols for the subsequent conversion of CDT into laurolactam, a critical pathway in polymer chemistry.[1][2][3] The process involves hydrogenation, oxidation, oximation, and a final Beckmann rearrangement.[1][4]

Overall Synthesis Pathway

The transformation of this compound to laurolactam proceeds through several key intermediates. The sequence involves the saturation of the triene, introduction of a carbonyl group, conversion to an oxime, and finally, a ring-expansion rearrangement.

Figure 1: Overall reaction scheme for laurolactam synthesis.

Hydrogenation of this compound to Cyclododecane

The initial step involves the complete saturation of the three double bonds in the this compound ring to yield cyclododecane. This is typically achieved through catalytic hydrogenation.

Experimental Protocol:

-

Reactor Setup: Charge a high-pressure batch reactor (autoclave) with this compound and the hydrogenation catalyst. A common catalyst is palladium supported on activated carbon (Pd/C).

-

Reaction Conditions: Seal the reactor and purge it with nitrogen, followed by hydrogen gas. Pressurize the reactor with hydrogen to approximately 10 atm.[5]

-

Heating Profile: Begin stirring and gradually heat the mixture. The temperature is typically increased incrementally from 70°C to 220°C to control the highly exothermic reaction and ensure complete conversion.[5]

-

Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake.

-

Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture to remove the solid catalyst. The resulting clear liquid is high-purity cyclododecane.

Data Presentation:

| Parameter | Value | Reference |

| Substrate | This compound | - |

| Catalyst | Palladium on Activated Carbon (Pd/C) | [5] |

| Pressure | 10 atm (H₂) | [5] |

| Temperature | 70°C to 220°C (gradual increase) | [5] |

| Yield | up to 99.9% | [5] |

Oxidation of Cyclododecane

Cyclododecane is oxidized to a mixture of cyclododecanol and cyclododecanone. Industrial processes often utilize air or oxygen in the presence of boric acid, which forms borate (B1201080) esters with the produced cyclododecanol, protecting it from over-oxidation and thereby increasing selectivity.[1][6]

Experimental Protocol:

-

Reactor Setup: Charge a reactor equipped with a gas inlet and a stirrer with high-purity cyclododecane and 2.0-6.5 wt.% boric acid or boric oxide (based on cyclododecane).[6]

-

Reaction Conditions: Heat the mixture to 155-170°C.[6] Introduce a stream of an oxygen-containing gas (e.g., air, or 7-21 mol% oxygen in an inert gas).[6]

-

Conversion Control: Continue the reaction until a cyclododecane conversion of 5-25% is achieved. Limiting the conversion is critical for maintaining high selectivity.[6]

-

Hydrolysis: After cooling, hydrolyze the resulting borate esters by washing the reaction mixture with hot water. This regenerates the cyclododecanol and allows for the separation of the aqueous boric acid solution.

-

Separation: Separate the organic phase, which contains unreacted cyclododecane, cyclododecanol, and cyclododecanone. The unreacted cyclododecane can be recovered by distillation and recycled.

Data Presentation:

| Parameter | Value | Reference |

| Substrate | Cyclododecane (<0.3 wt.% cyclododecanone) | [6] |

| Oxidant | Air or O₂-containing gas (7-21 mol% O₂) | [6] |

| Catalyst | Boric Acid or Boric Oxide (2.0-6.5 wt.%) | [6] |

| Temperature | 155-170°C | [6] |

| Conversion (Batch) | 5-25% | [6] |

| Selectivity (to CDOL + CDON) | ≥ 90% | [6] |

Dehydrogenation of Cyclododecanol

To maximize the yield of the desired ketone, the mixture from the oxidation step is subjected to a dehydrogenation process. This quantitatively converts the cyclododecanol into cyclododecanone over a copper-based catalyst.[1][4]

Experimental Protocol:

-

Reactor Setup: Pass the vaporized mixture of cyclododecanol and cyclododecanone over a fixed-bed reactor containing a copper contact catalyst.

-

Reaction Conditions: Maintain the reactor at an elevated temperature suitable for catalytic dehydrogenation.

-

Product Collection: Condense the product stream leaving the reactor. The resulting liquid is primarily cyclododecanone.

Data Presentation:

| Parameter | Value | Reference |

| Substrate | Mixture of Cyclododecanol & Cyclododecanone | [1] |

| Catalyst | Copper Contact Catalyst | [1] |

| Conversion | Quantitative | [1] |

Oximation of Cyclododecanone

The cyclododecanone is converted to cyclododecanone oxime through a condensation reaction with a hydroxylamine (B1172632) salt. The oxime is a stable, crystalline solid that can be easily isolated and purified.

Figure 2: Experimental workflow for the oximation of cyclododecanone.

Experimental Protocol:

-

Dissolution: In a round-bottom flask, dissolve 1.5 g of cyclododecanone in approximately 8 mL of 95% ethanol.[7]

-

Reagent Addition: To this solution, add 0.6 g of hydroxylamine hydrochloride and 25 mL of deionized water.[7] Finally, add 15 mL of a 10% by weight aqueous solution of sodium hydroxide.[7]

-

Reaction: Attach a reflux condenser and heat the solution to reflux (100°C) using a heating mantle.[7] The reaction is typically complete within an hour.

-

Isolation: Chill the reaction mixture in an ice/water bath to precipitate the product.[7] Recover the white crystals of cyclododecanone oxime by vacuum filtration using a Büchner funnel.[7]

-

Purification: The crude product can be further purified by recrystallization. Dissolve the crystals in hot 95% ethanol (approx. 10 mL per gram of oxime), then cool the solution in an ice bath to induce crystallization.[7]

-

Drying: Dry the purified crystals on filter paper and determine their mass and melting point.

Data Presentation:

| Parameter | Value | Reference |

| Substrate | Cyclododecanone | [7] |

| Reagents | Hydroxylamine Hydrochloride, NaOH | [7] |

| Solvent | 95% Ethanol / Water | [7] |

| Temperature | 100°C (Reflux) | [7] |

| Yield | ~95% | [7] |

| Melting Point | 132-133°C | [7] |

Beckmann Rearrangement to Laurolactam

The final step is the acid-catalyzed Beckmann rearrangement of cyclododecanone oxime, which results in a ring expansion to form the 13-membered ring of laurolactam. While traditionally performed with strong acids like oleum (B3057394), milder methods have been developed.[1][8]

Experimental Protocol (Cyanuric Chloride / Zinc Chloride Method):

-

Catalyst Solution: Prepare a solution of the catalyst system by dissolving 8.0 mg of cyanuric chloride and 11.5 mg of anhydrous zinc chloride in 12 mL of acetonitrile.[7]

-

Reaction Setup: In a round-bottom flask, add the recrystallized cyclododecanone oxime from the previous step. Add the prepared catalyst solution.[7]

-

Reaction: Attach a reflux condenser and heat the solution to reflux (approx. 82°C) for about 60 minutes.[7]

-

Extraction: After cooling, quantitatively transfer the reaction mixture to a separatory funnel. Extract the product using three 15 mL portions of ethyl acetate.[7] Collect and combine the organic layers.

-

Drying: Dry the combined organic layers over anhydrous magnesium sulfate (B86663) (approx. 0.5 g), stir for ten minutes, and then filter to remove the drying agent.[7]

-

Isolation: Concentrate the filtrate under vacuum (rotary evaporator) to obtain the crude laurolactam.[7]

-

Purification: Purify the crude product by crystallization. Dissolve the crude lactam in 95% ethanol (approx. 7 mL per gram). The product will crystallize upon the addition of two parts of deionized water.[7] Filter the crystals, dry them, and determine the mass and melting point.

Data Presentation:

| Parameter | Value | Reference |

| Substrate | Cyclododecanone Oxime | [7] |

| Catalyst | Cyanuric Chloride, Anhydrous Zinc Chloride | [7] |

| Solvent | Acetonitrile | [7] |

| Temperature | 82°C (Reflux) | [7] |

| Reaction Time | ~60 minutes | [7] |

| Yield | ~90% | [7] |

| Melting Point | 148-149°C | [7] |

Note on Industrial Beckmann Rearrangement: The industrial production of laurolactam often employs concentrated sulfuric acid or oleum as the rearrangement catalyst.[9] This highly efficient process requires specialized equipment to handle the corrosive reagents and manage the reaction exotherm. The work-up involves neutralization and extraction steps to isolate the final product.[9]

References

- 1. Laurolactam - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Highly Selective Synthesis of ctt-1,5,9-Cyclododecatriene from 1,3-Butadiene via Nitrogen-Ligand-Supported Titanium Catalysts: Experimental Optimization and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdn.intratec.us [cdn.intratec.us]

- 5. researchgate.net [researchgate.net]

- 6. US3419615A - Production of cyclododecanol and cyclododecanone - Google Patents [patents.google.com]

- 7. www1.udel.edu [www1.udel.edu]

- 8. researchgate.net [researchgate.net]

- 9. US8163899B2 - Process for producing laurolactam - Google Patents [patents.google.com]

Application of 1,5,9-Cyclododecatriene in the Synthesis of Macrocyclic Musks: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,5,9-Cyclododecatriene (CDT), a readily available industrial chemical derived from the trimerization of butadiene, serves as a crucial starting material for the synthesis of various macrocyclic musks. These large-ring ketones, such as Exaltone® (cyclopentadecanone) and Muscone, are highly valued in the fragrance industry for their persistent and characteristic musk odor. This document provides detailed application notes and experimental protocols for the multi-step synthesis of these macrocyclic musks, commencing from this compound. The synthesis primarily involves the transformation of CDT to cyclododecanone (B146445) (CDON), which then undergoes ring expansion to yield the desired larger macrocycles.

Overview of the Synthetic Strategy

The conversion of this compound to macrocyclic musks is a multi-stage process. The initial key intermediate is cyclododecanone. Subsequently, ring expansion methodologies are employed to synthesize larger ring structures characteristic of macrocyclic musks.

Caption: General synthetic workflow from this compound to macrocyclic musks.

Synthesis of Cyclododecanone (CDON) from this compound (CDT)

Several industrial and laboratory-scale methods exist for the production of cyclododecanone from this compound. The classical industrial route involves complete hydrogenation of CDT followed by oxidation. More modern and "eco-friendly" methods utilize a three-step process involving epoxidation, hydrogenation, and subsequent oxidation.

Eco-Friendly Three-Step Synthesis of Cyclododecanone

This method provides a greener alternative to traditional industrial processes, utilizing hydrogen peroxide as a key oxidant.[1][2]

Caption: Eco-friendly synthesis of cyclododecanone from this compound.

2.1.1. Experimental Protocol: Selective Epoxidation of this compound

-

Materials:

-

cis,trans,trans-1,5,9-Cyclododecatriene (CDT)

-

30% Hydrogen Peroxide (H₂O₂)

-

Hexadecyl trimethyl ammonium (B1175870) heteropolyphosphatotungstate (HAHPT) catalyst

-

Water

-

-

Procedure:

-

In a reaction vessel, combine CDT, water, and the HAHPT catalyst.

-

Stir the mixture vigorously.

-

Slowly add 30% H₂O₂ to the reaction mixture while maintaining the desired temperature.

-

Monitor the reaction progress by gas chromatography (GC).

-

Upon completion, separate the organic layer. The unreacted CDT can be recovered by distillation.

-

2.1.2. Experimental Protocol: Hydrogenation of Epoxycyclododecadiene (ECDD)

-

Materials:

-

Epoxycyclododecadiene (ECDD) from the previous step

-

Raney Nickel catalyst

-

Ethanol

-

-

Procedure:

-

In a high-pressure autoclave, dissolve ECDD in ethanol.

-

Add the Raney Nickel catalyst to the solution.

-

Pressurize the autoclave with hydrogen gas.

-

Heat the reaction mixture with stirring.

-

After the reaction is complete, cool the autoclave, release the pressure, and filter off the catalyst.

-

Remove the solvent under reduced pressure to obtain crude cyclododecanol (CDOL).

-

2.1.3. Experimental Protocol: Oxidation of Cyclododecanol (CDOL) to Cyclododecanone (CDON)

-

Materials:

-

Cyclododecanol (CDOL)

-

HAHPT catalyst

-

t-Butanol

-

Water

-

30% Hydrogen Peroxide (H₂O₂)

-

-

Procedure:

-

Combine CDOL, HAHPT catalyst, t-butanol, and water in a reaction flask.

-

Heat the mixture to the desired temperature with stirring.

-

Add 30% H₂O₂ dropwise to the reaction mixture.

-

Monitor the reaction by GC until the starting material is consumed.

-

After completion, cool the mixture and extract the product with a suitable organic solvent.

-

Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude CDON.

-

Purify the crude product by distillation or recrystallization.

-

Table 1: Quantitative Data for the Eco-Friendly Synthesis of Cyclododecanone [1][2]

| Step | Key Reactants | Catalyst | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) | Overall Yield (%) |

| Epoxidation | CDT, H₂O₂ | HAHPT | Water | 35 | 2 | 42.0 | 92.2 (for ECDD) | - |

| Hydrogenation | ECDD, H₂ | Raney Ni | Ethanol | - | - | - | - | - |

| Oxidation | CDOL, H₂O₂ | HAHPT | Water/t-Butanol | - | - | - | - | - |

| Overall | 53.4 |

Synthesis of Macrocyclic Musks from Cyclododecanone

Cyclododecanone serves as a versatile precursor for the synthesis of larger macrocyclic ketones like Exaltone® (cyclopentadecanone) and Muscone.

Synthesis of Exaltone® (Cyclopentadecanone) via Bicyclic Ketone Intermediate

This synthetic route involves the formation of a bicyclo[9.4.1]hexadecan-16-one intermediate, which undergoes photochemical rearrangement to expand the ring.[3]

Caption: Synthesis of Exaltone® from cyclododecanone via a bicyclic intermediate.

3.1.1. Experimental Protocol: Synthesis of Bicyclo[9.4.1]hexadecan-16-one

-

Materials:

-

Cyclododecanone

-

Diethyl carbonate

-

Sodium hydride

-

1,4-Dibromobutane

-

Sulfuric acid

-